3-(2-ethylpiperidine-1-carbonyl)-N-(3-fluoro-4-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine
Description
This compound is a 1,8-naphthyridine derivative characterized by a 7-methyl-substituted naphthyridine core, a 3-(2-ethylpiperidine-1-carbonyl) group at position 3, and an N-(3-fluoro-4-methylphenyl) substituent at position 2. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with biological targets such as kinases, receptors, and enzymes . The 3-fluoro-4-methylphenyl group contributes electron-withdrawing and steric effects, which may modulate pharmacokinetic properties such as metabolic stability .
Properties
IUPAC Name |
(2-ethylpiperidin-1-yl)-[4-(3-fluoro-4-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4O/c1-4-18-7-5-6-12-29(18)24(30)20-14-26-23-19(11-9-16(3)27-23)22(20)28-17-10-8-15(2)21(25)13-17/h8-11,13-14,18H,4-7,12H2,1-3H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBMZPUBYJXYOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC(=C(C=C4)C)F)C=CC(=N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethylpiperidine-1-carbonyl)-N-(3-fluoro-4-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine typically involves multiple steps, including the formation of the naphthyridine core, the introduction of the piperidine ring, and the attachment of the substituted phenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-ethylpiperidine-1-carbonyl)-N-(3-fluoro-4-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Chemical Structure Representation
The compound features a complex structure with multiple functional groups that contribute to its biological activity.
Anticancer Activity
Research has indicated that compounds similar to 3-(2-ethylpiperidine-1-carbonyl)-N-(3-fluoro-4-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine exhibit significant anticancer properties. A review of Mannich bases, a class of compounds related to this structure, highlighted their effectiveness against various cancer cell lines, including breast and colon cancers. The cytotoxicity of these compounds was reported to be higher than that of standard chemotherapeutics like 5-fluorouracil .
Table 1: Anticancer Activity of Related Mannich Bases
| Compound Type | Cell Line Tested | IC50 (μg/mL) | Reference |
|---|---|---|---|
| Mannich Base Type 8 | Human Colon Cancer | <2 | |
| Mannich Base Type 10 | HepG2 (Liver Cancer) | <2 | |
| Mannich Base Type 25 | MCF-7 (Breast Cancer) | <2 |
Neuropharmacological Potential
The compound's structure suggests potential interactions with neurotransmitter systems, particularly serotonin receptors. Compounds with similar piperidine structures have been studied for their effects on mood disorders and anxiety . The introduction of the piperidine moiety may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for further investigation in neuropharmacology.
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer effects of various Mannich bases derived from naphthyridines, researchers found that certain derivatives exhibited cytotoxicity against multiple human cancer cell lines. The study emphasized the need for further structural optimization to enhance efficacy and reduce toxicity .
Case Study 2: Neuropharmacological Effects
Another study focused on the neuropharmacological effects of piperidine derivatives demonstrated their potential in modulating serotonin receptor activity. This highlights the need for detailed pharmacokinetic studies on compounds like L968-0621 to assess their therapeutic viability in treating mood disorders .
Mechanism of Action
The mechanism of action of 3-(2-ethylpiperidine-1-carbonyl)-N-(3-fluoro-4-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context of its use, such as its role in a biological system or its function as a catalyst in a chemical reaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of 1,8-naphthyridin-4-amine derivatives, highlighting differences in substituents and physicochemical properties:
Key Comparative Insights
Substituent Effects on Lipophilicity and Bioavailability The target compound’s 2-ethylpiperidine-1-carbonyl group likely enhances lipophilicity compared to the 4-methylpiperidine-1-carbonyl group in the ChemDiv analogue . Ethyl substituents typically increase logP values, which may improve blood-brain barrier penetration but reduce aqueous solubility.
Impact of Core Modifications
- Compounds with trifluoromethyl (CF₃) at position 5 (e.g., 3e, 3f ) exhibit higher molecular weights and melting points (>130°C) compared to the target compound, suggesting stronger intermolecular interactions (e.g., halogen bonding) but reduced solubility.
- The carboxylic acid derivative in (melting point 210–212°C) demonstrates how polar functional groups drastically increase melting points, likely limiting oral bioavailability.
Piperidine vs. Piperazine Moieties
- Piperidine-based derivatives (e.g., target compound, ) are less polar than piperazine-containing analogues (e.g., ), which may favor tissue distribution but reduce target binding specificity.
Structural similarities (e.g., aromatic amines) suggest the need for caution in toxicity profiling.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to those in , where microwave-assisted methods achieve high yields (e.g., 85% for compound 3e).
- Pharmacological Potential: The piperidine carbonyl group aligns with kinase inhibitor scaffolds (e.g., PI3K/mTOR inhibitors), suggesting possible anticancer applications .
- Unresolved Questions: No data exists on the target compound’s binding affinity, metabolic stability, or toxicity. Comparative studies with and derivatives are needed to validate hypotheses.
Biological Activity
3-(2-ethylpiperidine-1-carbonyl)-N-(3-fluoro-4-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine, also identified by its ChemDiv Compound ID L968-0621, is a synthetic compound with potential pharmacological applications. This article explores its biological activity, focusing on its interactions with various biological targets, synthesis, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : CHFNO
- Molecular Weight : 406.5 g/mol
- LogP : 5.158 (indicating high lipophilicity)
- Water Solubility : LogSw = -4.96 (low solubility in water)
These properties suggest that the compound may have good membrane permeability, which is crucial for central nervous system (CNS) activity.
Pharmacological Profile
The biological activity of L968-0621 has been evaluated in various studies, particularly regarding its interaction with neurotransmitter transporters:
- Dopamine Transporter (DAT) : Preliminary studies indicate that compounds similar to L968-0621 exhibit significant affinity for DAT, which is crucial for regulating dopamine levels in the brain. High-affinity DAT inhibitors are often explored for their potential in treating neuropsychiatric disorders .
- Norepinephrine Transporter (NET) : The compound also shows moderate to high affinity for NET, suggesting potential applications in mood disorders and attention deficit hyperactivity disorder (ADHD) therapies .
- Serotonin Transporter (SERT) : While the primary focus has been on DAT and NET, some derivatives demonstrate moderate binding to SERT, indicating a broader spectrum of activity against monoamine transporters .
Case Studies
Several studies have focused on the synthesis and evaluation of compounds related to L968-0621:
- Study on Structural Modifications : A study reported that structural modifications similar to those found in L968-0621 enhanced the potency of uptake inhibition for DAT and NET. For instance, introducing hydroxyl groups significantly increased the in vivo potency of these compounds .
- Locomotor Activity Assessment : In vivo studies assessed the effects of various doses of structurally related compounds on locomotor activity in animal models. Results indicated that certain doses led to significant increases in distance traveled, suggesting stimulant-like effects potentially mediated through dopaminergic pathways .
Table of Biological Activity
| Target | Affinity (Ki) | Notes |
|---|---|---|
| DAT | 6.23 nM | High affinity; potential for neuropsychiatric treatments |
| NET | 7.56 nM | Moderate affinity; implications for ADHD therapies |
| SERT | 456 nM | Moderate binding; broader therapeutic applications possible |
Q & A
Basic: What are the common synthetic routes for synthesizing 3-(2-ethylpiperidine-1-carbonyl)-N-(3-fluoro-4-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine?
Methodological Answer:
The synthesis of naphthyridine derivatives typically involves multi-step reactions. For example:
- Hydrogenation : 4-Azido-7-methyl-1,8-naphthyridine derivatives can be reduced using Pd/C and H₂ in methanol to yield the corresponding amine (e.g., 22% yield at 20°C) .
- Sonochemical Methods : Ultrasound-assisted reactions in N,N-dimethylformamide (DMF) with POCl₃ can accelerate condensation steps, as seen in the synthesis of similar 1,8-naphthyridin-4-ones .
- Alkylation/Carbonylation : Piperidine derivatives (e.g., 2-ethylpiperidine) may be coupled to the naphthyridine core via carbonylative reactions under basic conditions, analogous to methods for 1-ethyl-N-phenylpiperidin-4-amine .
Advanced: How can computational reaction path search methods improve the synthesis of this compound?
Methodological Answer:
The Institute for Chemical Reaction Design and Discovery (ICReDD) employs quantum chemical calculations and information science to predict optimal reaction pathways. For example:
- Quantum Chemical Modeling : Density functional theory (DFT) can simulate intermediates and transition states to identify low-energy pathways for piperidine-carbonyl coupling .
- Data-Driven Optimization : Machine learning algorithms can analyze experimental parameters (e.g., solvent polarity, temperature) from analogous reactions (e.g., ethyl 1,8-naphthyridone-3-carboxylate synthesis) to recommend conditions for higher yields .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
Key techniques include:
- ¹H-NMR and ¹³C-NMR : To resolve substituent patterns (e.g., methyl, ethylpiperidine, and fluorophenyl groups). For example, aromatic protons in similar naphthyridines appear at δ 6.90–8.78 ppm .
- IR Spectroscopy : Confirms carbonyl (C=O) and amine (N-H) functionalities. Peaks near 1650–1750 cm⁻¹ indicate carbonyl stretching .
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ for C₂₉H₂₅ClF₄N₄O₃ requires exact mass matching) .
Advanced: How can researchers resolve discrepancies in spectroscopic or bioactivity data for this compound?
Methodological Answer:
- Controlled Replication : Repeat synthesis under standardized conditions (e.g., solvent purity, inert atmosphere) to rule out experimental variability .
- Cross-Validation with Analogues : Compare data with structurally similar compounds (e.g., 7-methyl-2-phenyl-1,8-naphthyridin-4-amine) to identify outliers in spectral peaks or biological activity .
- Computational Validation : Use DFT-calculated NMR chemical shifts or docking studies to verify experimental observations .
Basic: What are the key considerations for designing a factorial experiment to optimize reaction conditions?
Methodological Answer:
Factorial design should include:
-
Variables : Temperature (e.g., 20°C vs. 80°C), solvent (DMF vs. acetonitrile), and catalyst loading (e.g., Pd/C vs. CuCl) .
-
Response Metrics : Yield, purity (HPLC), and reaction time.
-
Example Table :
Variable Level 1 Level 2 Temperature 20°C 80°C Solvent DMF Acetonitrile Catalyst Pd/C (5 mol%) CuCl (10 mol%)
This design identifies interactions between variables (e.g., high temperature + DMF may degrade sensitive groups) .
Advanced: How can researchers integrate computational and experimental data to predict biological targets for this compound?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., kinases or GPCRs) targeted by naphthyridine analogues .
- Pharmacophore Mapping : Overlay structural features (e.g., fluorophenyl, ethylpiperidine) with known inhibitors (e.g., kinase inhibitors) to hypothesize binding modes .
- In Vitro Validation : Prioritize targets using enzyme inhibition assays (e.g., IC₅₀ determination) and cross-reference with computational predictions .
Basic: What purification strategies are recommended for isolating this compound?
Methodological Answer:
- Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) resolves polar substituents like the fluorophenyl group .
- Recrystallization : Use ethanol or acetonitrile to isolate crystalline products, as demonstrated for ethyl 1,8-naphthyridone-3-carboxylate derivatives .
Advanced: How can isotopic labeling (e.g., ¹³C, ²H) elucidate the reaction mechanism of this compound’s synthesis?
Methodological Answer:
- Tracer Studies : Introduce ¹³C-labeled ethylpiperidine to track carbonyl incorporation via NMR .
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., C-H activation in piperidine coupling) .
Basic: What safety protocols are essential when handling fluorinated and piperidine-containing intermediates?
Methodological Answer:
- Fluorophenyl Handling : Use fume hoods and PPE to avoid inhalation; fluorinated aromatics may release toxic HF under extreme conditions .
- Piperidine Derivatives : Monitor for amine reactivity (e.g., exothermic alkylation reactions) and ensure proper quenching with weak acids .
Advanced: How can researchers apply cheminformatics to design derivatives with enhanced properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
